2-Chloro-1-(piperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(piperidin-1-yl)butan-1-one is a chemical compound that has garnered significant attention in scientific research due to its unique structure and diverse range of applications. This compound is characterized by the presence of a chloro group attached to a butanone backbone, with a piperidine ring substituent.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been implicated in the treatment of depression, suggesting potential targets within the monoaminergic system .
Mode of Action
Based on its potential use in the treatment of depression, it may interact with monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Biochemical Pathways
Given its potential role in treating depression, it may influence the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
If it acts on the monoaminergic system as suggested, it could potentially alleviate symptoms of depression .
Action Environment
One source suggests that it should be stored in a cool, dry place, away from light , indicating that temperature, humidity, and light exposure could affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(piperidin-1-yl)butan-1-one typically involves the reaction of 1-(piperidin-1-yl)butan-1-one with a chlorinating agent. One common method is the chlorination of 1-(piperidin-1-yl)butan-1-one using thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to the large-scale synthesis of this compound with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran), low temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions, controlled temperatures.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Chloro-1-(piperidin-1-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Chloro-6-(piperidin-1-yl)benzaldehyde
- 2-chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one
Comparison: 2-Chloro-1-(piperidin-1-yl)butan-1-one is unique due to its specific structure, which combines a chloro group, a butanone backbone, and a piperidine ring. This combination imparts distinct reactivity and properties compared to similar compounds. For instance, 2-Chloro-6-(piperidin-1-yl)benzaldehyde has a benzaldehyde moiety instead of a butanone backbone, leading to different chemical behavior and applications .
Properties
IUPAC Name |
2-chloro-1-piperidin-1-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-8(10)9(12)11-6-4-3-5-7-11/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHRIROFAHHYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCCC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508675 |
Source
|
Record name | 2-Chloro-1-(piperidin-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87967-99-5 |
Source
|
Record name | 2-Chloro-1-(piperidin-1-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.